molecular formula C12H15N3 B3070745 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1005596-25-7

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B3070745
CAS No.: 1005596-25-7
M. Wt: 201.27 g/mol
InChI Key: CHUSCRKGELSGLN-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline moiety connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable benzyl halide, followed by a nucleophilic substitution reaction with aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline moiety.

    Substitution: Halogenated derivatives of the aniline ring.

Scientific Research Applications

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
  • 4-[(1-Phenyl-1H-pyrazol-4-yl)methyl]aniline
  • 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride

Comparison: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUSCRKGELSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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